N-[[3-[(pentanoylamino)methyl]phenyl]methyl]pentanamide
Beschreibung
Eigenschaften
Molekularformel |
C18H28N2O2 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
N-[[3-[(pentanoylamino)methyl]phenyl]methyl]pentanamide |
InChI |
InChI=1S/C18H28N2O2/c1-3-5-10-17(21)19-13-15-8-7-9-16(12-15)14-20-18(22)11-6-4-2/h7-9,12H,3-6,10-11,13-14H2,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
YMAIDFMHQGDKSN-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NCC1=CC(=CC=C1)CNC(=O)CCCC |
Kanonische SMILES |
CCCCC(=O)NCC1=CC(=CC=C1)CNC(=O)CCCC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-[(pentanoylamino)methyl]phenyl]methyl]pentanamide typically involves the reaction of 3-(aminomethyl)benzylamine with pentanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[[3-[(pentanoylamino)methyl]phenyl]methyl]pentanamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and pH, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[3-[(pentanoylamino)methyl]phenyl]methyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine or alcohol derivatives.
Substitution: The benzyl group in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[[3-[(pentanoylamino)methyl]phenyl]methyl]pentanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[[3-[(pentanoylamino)methyl]phenyl]methyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s benzyl and pentanamide groups play a crucial role in its binding affinity and specificity towards these targets, resulting in the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{3-[(butanoylamino)methyl]benzyl}butanamide
- N-{3-[(hexanoylamino)methyl]benzyl}hexanamide
- N-{3-[(octanoylamino)methyl]benzyl}octanamide
Uniqueness
N-[[3-[(pentanoylamino)methyl]phenyl]methyl]pentanamide stands out due to its specific chain length and functional groups, which confer unique chemical and biological properties. Compared to similar compounds with different chain lengths, it may exhibit distinct reactivity and biological activity, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
